molecular formula C12H20O4 B14711476 Diethyl pentan-2-ylidenepropanedioate CAS No. 18795-91-0

Diethyl pentan-2-ylidenepropanedioate

Cat. No.: B14711476
CAS No.: 18795-91-0
M. Wt: 228.28 g/mol
InChI Key: LFJWMURFTGKOBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl pentan-2-ylidenepropanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with a suitable alkyl halide. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 2-bromopentane, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl pentan-2-ylidenepropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl pentan-2-ylidenepropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl pentan-2-ylidenepropanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ester groups can undergo hydrolysis to release carboxylic acids, which may participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and materials .

Properties

CAS No.

18795-91-0

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

diethyl 2-pentan-2-ylidenepropanedioate

InChI

InChI=1S/C12H20O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h5-8H2,1-4H3

InChI Key

LFJWMURFTGKOBF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

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